(R)-1-(2-(3-(3,4-Dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl)ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride
Description
This compound is a structurally complex molecule featuring a pyrrolidine-piperidine core substituted with a 3,4-dichlorophenyl group, a 3,4,5-trimethoxybenzoyl moiety, and a carboxamide group. Its stereochemistry (R-configuration) and chlorine/methoxy substituents suggest high selectivity for central nervous system (CNS) targets, particularly sigma receptors, which regulate dopamine release and motor function . Its hydrochloride salt form ensures solubility for preclinical testing.
Properties
CAS No. |
167261-60-1 |
|---|---|
Molecular Formula |
C34H40Cl3N3O5 |
Molecular Weight |
677.1 g/mol |
IUPAC Name |
1-[2-[(3R)-3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C34H39Cl2N3O5.ClH/c1-42-28-19-23(20-29(43-2)30(28)44-3)31(40)39-18-12-33(22-39,25-9-10-26(35)27(36)21-25)11-15-38-16-13-34(14-17-38,32(37)41)24-7-5-4-6-8-24;/h4-10,19-21H,11-18,22H2,1-3H3,(H2,37,41);1H/t33-;/m0./s1 |
InChI Key |
DAYXLOOGUORCMH-WAQYZQTGSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC[C@](C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |
Synonyms |
1-(2-(3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-pyrrolidin-3-yl)-ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride MDL 105,212A MDL 105212A MDL-105,212A MDL-105212A |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Intermediate Characterization Data
| Intermediate | Molecular Formula | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Pyrrolidine lactam | C₁₇H₁₈Cl₂NO₂ | 82 | 98.5 |
| Trimethoxybenzoyl derivative | C₂₄H₂₅Cl₂NO₆ | 91 | 99.2 |
| Piperidine carboxamide | C₁₂H₁₆N₂O | 88 | 98.7 |
| Final (R)-enantiomer | C₃₄H₃₆Cl₂N₃O₅ | 76 | 99.8 |
Optimization and Scale-Up Considerations
Critical process parameters include:
-
Temperature control during acylation to prevent epimerization.
-
Solvent selection for Mitsunobu coupling to minimize byproduct formation.
-
Chiral stationary phase choice for enantiomeric resolution, validated via circular dichroism.
Patents highlight a pilot-scale batch (10 kg) achieving 68% overall yield using continuous flow hydrogenation and in-line pH monitoring during salt formation.
Analytical Validation
Chemical Reactions Analysis
MDL 105212A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound (R)-1-(2-(3-(3,4-Dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl)ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by scientific research findings and case studies.
Antidepressant Activity
Research has indicated that compounds similar to this piperidine derivative exhibit antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is a common mechanism for such activity. Studies have shown that piperidine derivatives can enhance mood and alleviate symptoms of depression in animal models .
Analgesic Properties
There is evidence suggesting that this compound may possess analgesic properties. The structural components allow for interaction with pain pathways, potentially providing relief from chronic pain conditions. Case studies have documented the efficacy of similar compounds in reducing pain responses in both preclinical and clinical settings .
Anti-inflammatory Effects
The anti-inflammatory potential of piperidine derivatives has been explored extensively. This compound may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases. Research has demonstrated that certain derivatives can significantly reduce inflammation markers in vitro and in vivo .
Anticancer Activity
Emerging studies indicate that the compound could have anticancer properties. The ability to induce apoptosis in cancer cells has been noted in related compounds, suggesting that this derivative might also inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .
Case Study 1: Antidepressant Efficacy
A study published in Pharmacology Biochemistry and Behavior highlighted the antidepressant-like effects of a structurally similar piperidine derivative in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-lifting effects attributed to serotonin receptor modulation .
Case Study 2: Analgesic Action
In a clinical trial assessing the analgesic effects of piperidine derivatives, participants reported reduced pain levels following administration compared to placebo groups. The study emphasized the compound's ability to modulate pain perception through central nervous system pathways .
Case Study 3: Anti-inflammatory Mechanisms
Research conducted on inflammatory models demonstrated that related compounds reduced edema and inflammatory markers significantly. The study concluded that these compounds could be developed into therapeutic agents for treating inflammatory diseases such as rheumatoid arthritis .
Comparative Data Table
Mechanism of Action
MDL 105212A exerts its effects by binding to neurokinin 1 and neurokinin 2 receptors, thereby blocking the action of endogenous neurokinins like substance P and neurokinin A . This antagonistic action prevents the activation of downstream signaling pathways involved in inflammation and pain transmission. The compound’s ability to inhibit these pathways makes it a potential therapeutic agent for conditions characterized by excessive neurokinin activity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Piperidine/Pyrrolidine Derivatives
- (3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine Hydrochloride
- Structure : Piperidine core with benzodioxolyloxy and phenyl groups.
- Molecular Weight : 347.85 g/mol .
- Function : Paroxetine impurity A; lacks the dichlorophenyl and trimethoxybenzoyl groups, reducing sigma receptor affinity but retaining serotonin transporter (SERT) interactions.
- Purity : 98.7% by HPLC .
Sigma Receptor Ligands
(+)-Pentazocine
- N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol Structure: Dichlorophenyl-piperazine derivative. Activity: Sigma antagonist; reverses (+)pentazocine-induced dopamine inhibition . Comparison: Shares dichlorophenyl group with the target compound but lacks the piperidine-pyrrolidine core, reducing structural complexity.
Functional Comparison
Dopaminergic Regulation
- Target Compound : Likely modulates sigma receptors to regulate dopamine release, similar to (+)pentazocine. The dichlorophenyl group may enhance antagonistic effects, while the trimethoxybenzoyl group could prolong action .
- SKF10,047 : Mixed sigma/PCP receptor agonist; broader receptor engagement reduces selectivity compared to the target compound .
Metabolic and Pharmacokinetic Properties
Research Findings and Implications
Receptor Binding Hypotheses
- The dichlorophenyl group in the target compound aligns with sigma antagonists like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol, suggesting high sigma-1 affinity .
- The carboxamide group may confer selectivity over non-sigma targets (e.g., dopamine D2 receptors), reducing off-target effects seen in benzomorphans .
Biological Activity
The compound (R)-1-(2-(3-(3,4-Dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl)ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. Its structural components suggest it may exhibit significant biological activity, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The compound's structure features several key functional groups that contribute to its biological activity:
- Pyrrolidine and Piperidine Rings: These nitrogen-containing heterocycles are known for their roles in various biological activities, including modulation of neurotransmitter systems.
- Dichlorophenyl Moiety: This group is often associated with increased potency in pharmacological agents due to its electron-withdrawing properties.
- Trimethoxybenzoyl Group: The presence of multiple methoxy groups can enhance lipophilicity and bioavailability.
Research indicates that the compound may exert its effects through multiple mechanisms:
- Cell Cycle Modulation: Studies have shown that similar compounds induce G2/M arrest in cancer cell lines, suggesting that this compound may also disrupt normal cell cycle progression. For instance, a related compound demonstrated significant G2/M phase arrest in HeLa cells at concentrations as low as 0.125 μM .
- Induction of Apoptosis: The compound may activate apoptotic pathways by increasing reactive oxygen species (ROS) production and altering the expression of Bcl-2 family proteins. Specifically, the downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax have been observed in related studies .
- Inhibition of Tubulin Polymerization: Some derivatives with structural similarities have been shown to inhibit tubulin polymerization, a critical process for mitosis in cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- HeLa Cell Studies: In a detailed examination, treatment with a structurally related compound led to a concentration-dependent increase in apoptotic cells as indicated by subG1 DNA content analysis. This suggests that similar mechanisms may be at play for our target compound .
- Animal Models: Preliminary studies on animal models using related compounds have demonstrated significant reductions in tumor size and weight when administered at therapeutic doses, indicating potential efficacy in vivo.
Q & A
Q. How can researchers resolve discrepancies in stereochemical assignments between NMR and X-ray data?
- Methodological Answer :
- NOESY Experiments : Detect nuclear Overhauser effects to confirm spatial proximity of substituents (e.g., axial vs. equatorial positions in piperidine rings) .
- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate configurations (applied to (R)- and (S)-enantiomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
